Cas no 938-09-0 (2-Chloroethyl phenyl sulfone)

2-Chloroethyl phenyl sulfone structure
2-Chloroethyl phenyl sulfone structure
Product Name:2-Chloroethyl phenyl sulfone
N.o CAS:938-09-0
MF:C8H9ClO2S
MW:204.673860311508
MDL:MFCD00025047
CID:83232
PubChem ID:13646
Update Time:2024-03-01

2-Chloroethyl phenyl sulfone Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Chloroethyl phenyl sulphone
    • 2-Chloroethyl phenyl sulfone
    • 2-chloroethylsulfonylbenzene
    • 1-Chloro-2-(phenylsulfonyl)ethane
    • 2-(Phenylsulfonyl)ethyl chloride
    • 2-Chloro-1-(phenylsulfonyl)ethane
    • NSC 145234
    • (2-chloroethylsulfonyl)benzene
    • (2-chloroethanesulfonyl)benzene
    • [(2-Chloroethyl)sulfonyl]benzene
    • ((2-Chloroethyl)sulphonyl)benzene
    • Sulfone, 2-chloroethyl phenyl
    • Benzene, [(2-chloroethyl)sulfonyl]-
    • 2-chloroethylphenyl sulfone
    • NUJGORANFDSMOL-UHFFFAOYSA-N
    • ((2-CHLOROETHYL)SULFONYL)BENZENE
    • 2-Chloroethylphenylsulfone
    • Phenyl 2-chloroethyl sulfone
    • [(2-Chloroethyl)sulfonyl]benzene (ACI)
    • Sulfone, 2-chloroethyl phenyl (6CI, 7CI, 8CI)
    • NSC 207409
    • NSC 236821
    • Phenyl β-chloroethyl sulfone
    • β-Chloroethyl phenyl sulfone
    • MDL: MFCD00025047
    • Inchi: 1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • Chave InChI: NUJGORANFDSMOL-UHFFFAOYSA-N
    • SMILES: O=S(CCCl)(C1C=CC=CC=1)=O
    • BRN: 1104341

Propriedades Computadas

  • Massa Exacta: 204.00100
  • Massa monoisotópica: 204.001178
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 212
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.5
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1.8

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.286
  • Ponto de Fusão: 53.0 to 56.0 deg-C
  • Ponto de ebulição: 174°C/7mmHg(lit.)
  • Ponto de Flash: 168-174°C/7mm
  • Índice de Refracção: 1.536
  • PSA: 42.52000
  • LogP: 2.77990
  • Solubilidade: 未确定

2-Chloroethyl phenyl sulfone Informações de segurança

2-Chloroethyl phenyl sulfone Dados aduaneiros

  • CÓDIGO SH:2904909090
  • Dados aduaneiros:

    中国海关编码:

    2904909090

    概述:

    2904909090 其他烃的磺化、硝化、亚硝化衍生物(不论是否卤化). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Chloroethyl phenyl sulfone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Tungsten oxide (WO3) Solvents: Methanol ,  Water ;  5 min, 0 °C; 12 h, 60 °C
Referência
WO3 Nanoparticles on MCM-48 as a Highly Selective and Versatile Heterogeneous Catalyst for the Oxidation of Olefins, Sulfides, and Cyclic Ketones
Koo, Dong Hyun; Kim, Min; Chang, Sukbok, Organic Letters, 2005, 7(22), 5015-5018

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Acetic acid ,  Water ;  12 s, 105 °C
Referência
Process for preparation of sulfoxide or sulfone by oxidation of thioether in microchannel reactor
, China, , ,

Método de produção 3

Condições de reacção
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Water ;  16 h
Referência
Preparation of sulfinpyrazone
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), (aquadizincate)tetracosa-μ-oxotetra-μ4-oxoundecaoxoundeca-, ammon… Solvents: Water ;  4 h, 353 K
Referência
A water soluble heteropolyoxotungstate as a selective, efficient and environment friendly oxidation catalyst
Maity, Prasenjit; Mukesh, Double; Bhaduri, Sumit; Lahiri, Goutam Kumar, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 377-385

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 - 4 h, 50 - 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Formic acid ,  Water ;  12 h, 25 °C
Referência
Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists
Sonda, Shuji; Katayama, Kenichi; Kawahara, Toshio; Sato, Noriko; Asano, Kiyoshi, Bioorganic & Medicinal Chemistry, 2004, 12(10), 2737-2747

Método de produção 6

Condições de reacção
1.1 Reagents: Chromium trioxide
Referência
The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides
Fong, Harvey Owen; Hardstaff, William Rayne; Kay, Denis George; Langler, Richard Francis; Morse, Richard Herman; et al, Canadian Journal of Chemistry, 1979, 57(10), 1206-13

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
Referência
Neighboring group participation in the conversion of β-substituted ethanesulfonate salts to β-substituted ethanesulfonyl chlorides
McManus, Samuel P.; Smith, Maurice R.; Herrmann, Frederick T.; Abramovitch, Rudolph A., Journal of Organic Chemistry, 1978, 43(4), 647-9

Método de produção 8

Condições de reacção
1.1 Solvents: Acetonitrile ,  Dichloromethane
Referência
Chlorine-activation by redox-transfer. IV. The addition of sulfonyl chlorides to vinyl monomers and other olefins
Asscher, M.; Vofsi, D., Journal of the Chemical Society, 1964, 4962, 4962-71

Método de produção 9

Condições de reacção
1.1 Reagents: Peracetic acid Solvents: Acetic acid ,  Chloroform
Referência
An economical and convenient synthesis of phenyl vinyl sulfone from benzenethiol and 1,2-dichloroethane
Brace, Neal O., Journal of Organic Chemistry, 1993, 58(16), 4506-8

Método de produção 10

Condições de reacção
1.1 Solvents: Acetic acid
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.3 Reagents: Sodium sulfite Solvents: Water
Referência
A new synthetic route for the preparation of unsymmetrical sulfides and 3-alkyl-2-arylthiophenes by the use of bis[2-(phenylsulfonyl)ethyl] sulfide
Hatayama, Atsushi; Kawakami, Hideo; Ohkubo, Kenji; Kumamoto, Takanobu, Proceedings of the School of Science of Tokai University, 2000, 35, 65-80

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Benzeneseleninic acid ,  Aluminum nitrate Solvents: Ethanol ;  2 h, 40 °C
Referência
PhSe(O)OH/Al(NO3)3-Catalyzed selectivity controllable oxidation of sulphide owing to the synergistic effect of Se, Al3+ and nitrate
Zhang, Xu; Zhou, Rui; Qi, Zhengyuan; Chen, Liping; Yu, Lei, Reaction Chemistry & Engineering, 2022, 7(9), 1990-1996

Método de produção 12

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  0 °C; 17 h, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Referência
Oxidative neutralization of mustard-gas simulants in an on-board flow device with in-line NMR monitoring
Picard, Baptiste; Gouilleux, Boris; Lebleu, Thomas; Maddaluno, Jacques; Chataigner, Isabelle; et al, Angewandte Chemie, 2017, 56(26), 7568-7572

Método de produção 13

Condições de reacção
1.1 Reagents: 1,2-Dichloroethane ,  2,6-Lutidine ,  Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ;  16 h, 25 °C
Referência
Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transfer
Levitre, Guillaume; Granados, Albert; Molander, Gary A., Green Chemistry, 2023, 25(2), 560-565

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Manganese(2+), (hexahydro-α1,α4,α7-trimethyl-1H-1,4,7-triazonine-1,4,7-triethano… Solvents: Acetonitrile ,  Water ;  2 h, 40 °C
Referência
Sulfide oxidation with H2O2 catalyzed by manganese complex of N,N',N''-tris(2-hydroxypropyl)-1,4,7-triazacyclononane
Feng, Xi-mei; Wang, Zhen; Bian, Ning-sheng; Wang, Zhi-lin, Inorganica Chimica Acta, 2007, 360(15), 4103-4110

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc chloride Solvents: Methanol ;  rt; 10 h, 80 °C
Referência
The first zinc-catalyzed oxidation of sulfides to sulfones using H2O2 as green oxidant
Feng, Jian-Bo; Gong, Jin-Long; Wu, Xiao-Feng, RSC Advances, 2014, 4(55), 29273-29275

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h
Referência
L-Gel Formulation and Decontamination Reaction of Its Active Ingredient (Oxone) Against Mustard and VX Nerve Agent Simulants
Farahipour, Mahdi; Fakhraian, Hossein; Mirzaei, Akbar; Hosseini, Morteza Ali, Phosphorus, 2011, 186(12), 2303-2310

Método de produção 17

Condições de reacção
Referência
Deuterium-enriched eletriptan
, United States, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
Referência
2-Benzenesulfonylethanesulfinic acid, 2-(2-thiophenesulfonyl)ethanesulfinic acid, and related thiols, sulfides, disulfides, sulfoxides sulfones
Etienne, Andre; Baills, Gerard; Lonchambon, Georges; Desmazieres, Bernard, Comptes Rendus des Seances de l'Academie des Sciences, 1979, 288(19), 493-6

2-Chloroethyl phenyl sulfone Raw materials

2-Chloroethyl phenyl sulfone Preparation Products

2-Chloroethyl phenyl sulfone Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:938-09-0)2-Chloroethyl phenyl sulfone
Número da Ordem:A1207514
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:47
Preço ($):257.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:938-09-0)2-Chloroethyl phenyl sulfone
A1207514
Pureza:99%
Quantidade:100g
Preço ($):257.0
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